molecular formula C24H25N7O2S B2519609 2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 920183-90-0

2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2519609
CAS No.: 920183-90-0
M. Wt: 475.57
InChI Key: ZCURAJNCOZYOJH-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H25N7O2S and its molecular weight is 475.57. The purity is usually 95%.
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Scientific Research Applications

Potential Research Applications in Related Chemical Families

Given the absence of direct references, we can infer potential research applications based on the chemical structure and known activities of related compounds within its chemical class, such as triazolopyrimidines and piperazine derivatives.

Chemical Synthesis and Characterization

Compounds with complex structures like 2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone are often subjects of synthetic chemistry research. Studies may focus on novel synthetic routes, structural characterization, and optimization of reaction conditions to enhance yields and selectivity (H. Abdel‐Aziz et al., 2008).

Biological Activity

Related compounds, particularly those incorporating triazolopyrimidine and piperazine moieties, are frequently explored for their biological activities. This includes antimicrobial, antifungal, and anticancer properties, as these structures can interact with biological targets in specific and potent manners. The synthesis and biological evaluation of derivatives may reveal moderate effects against various bacterial and fungal species (H. Bektaş et al., 2007).

Potential Therapeutic Applications

Compounds with these core structures are also investigated for potential therapeutic applications, including as enzyme inhibitors, receptor antagonists, or modulators of cellular pathways. For example, studies might explore their use as kinase inhibitors, antipsychotic agents, or treatments for neurological disorders, leveraging the structural flexibility to enhance specificity and efficacy while minimizing side effects (M. H. Norman et al., 1994).

Mechanism of Action

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2S/c1-33-20-9-7-19(8-10-20)31-24-22(27-28-31)23(25-17-26-24)30-13-11-29(12-14-30)21(32)16-34-15-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCURAJNCOZYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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